molecular formula C12H11IN2O2S B2410492 3-amino-N-(4-iodophenyl)benzene-1-sulfonamide CAS No. 721414-88-6

3-amino-N-(4-iodophenyl)benzene-1-sulfonamide

Cat. No. B2410492
CAS RN: 721414-88-6
M. Wt: 374.2
InChI Key: WWRSQRZMEAYPDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(4-iodophenyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C12H11IN2O2S and a molecular weight of 374.2 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11IN2O2S/c13-9-4-6-11(7-5-9)15-18(16,17)12-3-1-2-10(14)8-12/h1-8,15H,14H2 . This code provides a detailed description of the molecule’s structure, including the positions of the iodine, nitrogen, and sulfur atoms.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility are not available in the literature.

Scientific Research Applications

Synthesis and Crystal Structure

  • A study by Subashini et al. (2009) discussed the synthesis and crystal structure of a related Schiff base, highlighting the molecular conformation and interactions within the compound (Subashini et al., 2009).

Molecular Interactions and Physical Properties

  • Research by Perlovich et al. (2008) focused on various sulfonamides, including derivatives similar to 3-amino-N-(4-iodophenyl)benzene-1-sulfonamide, exploring their crystal structures and thermodynamic properties. This study provided insights into molecular interactions in crystals and solutions, which are essential for understanding the compound's behavior in different states (Perlovich et al., 2008).

Carbonic Anhydrase Inhibition

  • A 2013 study by Supuran et al. evaluated sulfonamide inhibitors, including compounds structurally related to this compound, for their inhibitory activity against carbonic anhydrase isoenzymes. These findings are relevant in the context of therapeutic applications (Supuran et al., 2013).

Antimicrobial and Biological Screening

  • Studies have also focused on the antimicrobial properties of sulfonamide derivatives. For example, a study by Hassan et al. (2021) synthesized novel sulfonamide compounds, including those structurally related to this compound, and evaluated their antimicrobial activities (Hassan et al., 2021).

  • Another study by Pervaiz et al. (2020) focused on the synthesis and characterization of sulfonamide metal complexes, including their antimicrobial activities, highlighting the compound's potential in pharmaceutical chemistry (Pervaiz et al., 2020).

properties

IUPAC Name

3-amino-N-(4-iodophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IN2O2S/c13-9-4-6-11(7-5-9)15-18(16,17)12-3-1-2-10(14)8-12/h1-8,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRSQRZMEAYPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.